molecular formula C10H19NO2 B2446177 tert-butyl N-(1-ethylcyclopropyl)carbamate CAS No. 1391740-20-7

tert-butyl N-(1-ethylcyclopropyl)carbamate

Cat. No.: B2446177
CAS No.: 1391740-20-7
M. Wt: 185.267
InChI Key: HJCUGNASXQFIGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-ethylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethylcyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-ethylcyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

tert-butyl N-(1-ethylcyclopropyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-ethylcyclopropyl)carbamate involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • tert-butyl N-(1-methylcyclopropyl)carbamate
  • tert-butyl N-(1-propylcyclopropyl)carbamate
  • tert-butyl N-(1-butylcyclopropyl)carbamate

Uniqueness: tert-butyl N-(1-ethylcyclopropyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ethyl group attached to the cyclopropyl ring differentiates it from other tert-butyl carbamates .

Properties

IUPAC Name

tert-butyl N-(1-ethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUGNASXQFIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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